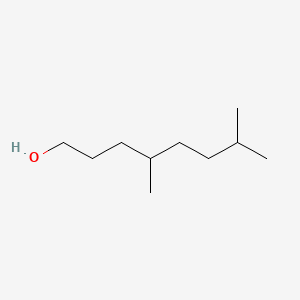

4,7-Dimethyloctan-1-ol

Description

Contextualization within Branched-Chain Alcohols

Branched-chain alcohols are distinguished from their linear (straight-chain) counterparts by the presence of alkyl side groups along the main carbon chain. ontosight.ai This structural branching significantly influences their physical properties. For instance, branched alcohols generally have lower pour points and are less volatile compared to their straight-chain isomers of similar molecular weight. ontosight.aiexxonmobilchemical.com The branching disrupts the efficiency of intermolecular packing, leading to weaker van der Waals forces.

Fatty alcohols, which include both linear and branched structures, are derived from natural fats and oils or synthesized from petrochemical sources. wikipedia.org While many naturally occurring fatty alcohols are linear, branched variations are also found in nature, often as components of waxes in plants and insects. wikipedia.orggerli.com Industrially, branched alcohols like 4,7-dimethyloctan-1-ol are valued in applications where specific solvency, biodegradability, and pour point characteristics are required. exxonmobilchemical.com Their use as precursors in the synthesis of more complex molecules, such as certain fragrances and lubricants, is an area of ongoing research. ontosight.ai

Stereochemical Considerations and Isomerism in Octanols

The term "octanol" can refer to a large number of structural isomers with the formula C8H18O, including the well-known 1-octanol, which has a linear eight-carbon chain. wikipedia.org The introduction of methyl groups, as in dimethyloctanols, further increases the number of possible isomers. Compounds such as 3,7-dimethyloctan-1-ol (B75441) and 4,6-dimethyloctan-1-ol (B12647630) are structural isomers of this compound, differing only in the position of the methyl branches along the octane (B31449) backbone. ontosight.ai

Furthermore, this compound possesses chiral centers at the carbon atoms C4 and C7, where the methyl groups are attached. The presence of these stereocenters means that the compound can exist as multiple stereoisomers (enantiomers and diastereomers). The specific spatial arrangement of the atoms around these chiral centers can lead to different biological activities and olfactory properties. For example, the related compound (S)-3,7-dimethyloctan-1-ol is noted for its distinct rosy scent in perfumery. The specific stereoisomers of this compound are distinguished by their unique spatial configurations, a critical factor in stereospecific synthesis and analysis.

Table 2: Comparison of Selected Dimethyloctan-1-ol Isomers

| Compound Name | Molecular Formula | Position of Methyl Groups | Key Distinctions |

|---|---|---|---|

| This compound | C10H22O | C4, C7 | Possesses chiral centers at C4 and C7. nih.gov |

| 3,7-Dimethyloctan-1-ol | C10H22O | C3, C7 | Also known as dihydrocitronellol; chiral center at C3 influences its olfactory profile. |

| 4,6-Dimethyloctan-1-ol | C10H22O | C4, C6 | A structural isomer with different branching affecting its physical properties. ontosight.ai |

Historical Perspective on Related Natural Products

The commercial availability of fatty alcohols dates back to the early 20th century, initially produced through the reduction of wax esters. wikipedia.org In nature, fatty alcohols are most commonly found esterified with fatty acids, forming waxes that serve protective and metabolic functions in bacteria, plants, and animals. wikipedia.org

While many natural waxes are composed of linear alcohols, branched-chain alcohols have also been identified in various natural sources. gerli.com For instance, mono-methylated long-chain alcohols known as phthiocerols are components of waxes in several Mycobacterium species. gerli.com Very long-chain methyl-branched alcohols are also present in insects. gerli.com

A prominent related natural product is 3,7-dimethyloctan-1-ol, also known as dihydrocitronellol, which is structurally related to the naturally occurring terpene alcohol citronellol (B86348) and is found in food products like lemon. solubilityofthings.comfoodb.ca Other isomers, such as 4,7-dimethyloctan-4-ol (B8989), have been identified in natural sources like thyme absolute. thegoodscentscompany.com The study of these naturally occurring branched-chain alcohols provides insight into their biosynthetic pathways and ecological roles, such as their function as pheromones in certain insect species. gerli.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-octanol |

| 3,7-Dimethyloctan-1-ol (Dihydrocitronellol) |

| 4,6-Dimethyloctan-1-ol |

| (S)-3,7-Dimethyloctan-1-ol |

| 4,7-dimethyloctan-4-ol |

| Citronellol |

| Ethanol |

| Ether |

| Octyl acetate |

Structure

2D Structure

3D Structure

Properties

CAS No. |

66719-34-4 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

4,7-dimethyloctan-1-ol |

InChI |

InChI=1S/C10H22O/c1-9(2)6-7-10(3)5-4-8-11/h9-11H,4-8H2,1-3H3 |

InChI Key |

UWAGZVFFZJGLJU-UHFFFAOYSA-N |

SMILES |

CC(C)CCC(C)CCCO |

Canonical SMILES |

CC(C)CCC(C)CCCO |

Other CAS No. |

66719-34-4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,7 Dimethyloctan 1 Ol

Chemo-selective Synthesis Strategies for Branched Primary Alcohols

Chemo-selective synthesis of 4,7-dimethyloctan-1-ol primarily involves the reduction of the corresponding aldehyde, 3,7-dimethyloctanal (B3032866), or its unsaturated precursor, citronellal (B1669106). The key challenge lies in selectively reducing the aldehyde or both the aldehyde and a carbon-carbon double bond without affecting other parts of the molecule.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely employed industrial method for the production of this compound. This process typically involves the reaction of a precursor with hydrogen gas in the presence of a metal catalyst.

The direct hydrogenation of product mixtures and distillation residues from the synthesis of related compounds like linalool, citronellal, citronellol (B86348), or geraniol/nerol serves as an industrial route to obtain this compound. google.com For instance, the hydrogenation of citronellal can proceed in a stepwise manner, first reducing the carbon-carbon double bond to form 3,7-dimethyloctanal, which is then further hydrogenated to this compound. redalyc.org Alternatively, the carbonyl group of citronellal can be selectively hydrogenated to citronellol, which is subsequently hydrogenated to this compound. redalyc.org

Various catalysts have been investigated for this transformation. Nickel-on-graphite catalysts have demonstrated high efficacy, yielding 95% of tetrahydrogeraniol from the hydrogenation of citral. google.com Similarly, palladium on carbon (Pd/C) has been used for the hydrogenation of citronellol to tetrahydrogeraniol with a yield of 93%. google.com Copper-based catalysts are also effective in the hydrogenation of unsaturated carbonyls and are a more abundant alternative to precious metals. oup.com Iridium-based catalysts, such as Ir/TiO2, have also been explored for the hydrogenation of citronellal, where 3,7-dimethyloctan-1-ol (B75441) is a potential product. redalyc.org

| Catalyst | Precursor | Product | Yield/Selectivity | Reference |

| Ni/graphite | Citral | Tetrahydrogeraniol | 95% yield | google.com |

| Pd/C | Citronellol | Tetrahydrogeraniol | 93% yield | google.com |

| NiCl2(PPh3)2 | 3,7-Dimethyloctanal | Tetrahydrogeraniol | 57% yield | google.com |

| Ir/TiO2 | Citronellal | 3,7-Dimethyloctan-1-ol | Product observed | redalyc.org |

Hydride Reduction Techniques

For laboratory-scale synthesis, the reduction of 3,7-dimethyloctanal using metal hydride reagents is a common and straightforward method. These reagents act as a source of hydride ions (H⁻), which nucleophilically attack the carbonyl carbon of the aldehyde.

Commonly used hydride reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). LiAlH₄ is a significantly stronger reducing agent than NaBH₄. The reduction of 3,7-dimethyloctanal with these hydrides yields this compound. The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF). While effective, these reactions require careful handling due to the reactivity of the hydride reagents.

Organometallic Reagent Mediated Synthesis

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful tools in organic synthesis for the formation of carbon-carbon bonds and the synthesis of alcohols. libretexts.orgbeekeeperstraining.com A general approach for the synthesis of a branched primary alcohol like this compound using an organometallic reagent would involve the reaction of a suitable Grignard or organolithium reagent with an epoxide, such as ethylene (B1197577) oxide. This reaction opens the epoxide ring and forms a new carbon-carbon bond, leading to a primary alcohol after acidic workup. beekeeperstraining.com

Alternatively, an organometallic reagent could react with formaldehyde (B43269) to yield a primary alcohol. beekeeperstraining.com To synthesize this compound, a Grignard reagent like 3,6-dimethylheptylmagnesium bromide could theoretically be reacted with formaldehyde. The preparation of such organometallic reagents involves the reaction of the corresponding alkyl halide with magnesium or lithium metal in an ether solvent. libretexts.org

Stereoselective and Enantioselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound requires stereoselective or enantioselective methods. This is particularly important as different enantiomers of a chiral molecule can exhibit distinct biological activities and olfactory properties.

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a stereoselective manner. williams.edu After the desired stereocenter is created, the auxiliary is removed. Oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in asymmetric alkylation and other C-C bond-forming reactions. williams.edu

While a specific application of a chiral auxiliary for the direct synthesis of this compound is not detailed in the provided search results, the general principle can be applied. For instance, a chiral auxiliary could be attached to a shorter carbon chain, followed by a stereoselective alkylation to introduce the remaining part of the carbon skeleton with the desired stereochemistry at the C4 position. Subsequent removal of the auxiliary and reduction of the functional group would yield the chiral alcohol.

Asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product, is another powerful strategy. For example, chiral oxazaborolidine catalysts are used for the enantioselective reduction of prochiral ketones. researchgate.net

Biocatalytic Transformations utilizing Enzymes (e.g., Alcohol Dehydrogenases)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the reduction of aldehydes and ketones with high enantioselectivity.

The enzymatic reduction of 3,7-dimethyloctanal to produce enantiomerically enriched this compound has been demonstrated. Specifically, ADHs from Lactobacillus kefir and Rhodococcus ruber have been shown to selectively reduce 3,7-dimethyloctanal to the (R)-enantiomer with an enantiomeric excess (ee) of over 99%. For these reactions to be economically viable on a larger scale, a cofactor regeneration system, often employing another enzyme like glucose dehydrogenase (GDH) to recycle the NADPH cofactor, is necessary.

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Lactobacillus kefir ADH | 3,7-Dimethyloctanal | (R)-4,7-Dimethyloctan-1-ol | >99% | |

| Rhodococcus ruber ADH | 3,7-Dimethyloctanal | (R)-4,7-Dimethyloctan-1-ol | >99% |

Green Chemistry Principles in this compound Synthesis

Flow Chemistry and Continuous Processing

No specific studies detailing the application of flow chemistry or continuous processing for the synthesis of this compound have been identified. While flow chemistry is a well-established technique for improving reaction efficiency and safety in the synthesis of related fragrance compounds and other fine chemicals, beilstein-journals.orgwuxiapptec.com its application to this particular isomer is not documented in the reviewed literature.

Solvent-Free or Environmentally Benign Solvent Systems

There is no available research on the use of solvent-free methods or the application of environmentally benign solvent systems specifically for the synthesis of this compound. Green chemistry principles encourage the use of safer solvents like water, supercritical fluids, or biodegradable solvents to minimize environmental impact, acs.orgscispace.com but their specific application in the production of this compound has not been reported.

Derivatization and Functionalization Reactions of this compound

Detailed research findings on the derivatization and functionalization reactions starting from this compound are not present in the available scientific literature. As a primary alcohol, it is expected to undergo typical reactions such as oxidation, esterification, and etherification. However, specific examples, reaction conditions, yields, and characterization of resulting derivatives for this compound are not documented.

Due to this lack of specific information, providing data tables and detailed research findings as mandated by the instructions is not feasible.

Sophisticated Spectroscopic and Analytical Characterization of 4,7 Dimethyloctan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the characterization of 4,7-dimethyloctan-1-ol, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the various types of protons present in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, providing key insights into their local environment.

A representative ¹H NMR spectrum of a similar compound, (R)-3,7-dimethyloctan-1-ol, shows a multiplet between 3.58 and 3.73 ppm, which is characteristic of the two protons on the carbon bearing the hydroxyl group (-CH₂OH). csic.es The protons of the methyl groups at the 7-position typically appear as a doublet around 0.84-0.87 ppm, while the methyl group at the 4-position would also produce a distinct signal. csic.esunipi.it The remaining methylene (B1212753) (-CH₂-) and methine (-CH-) protons in the carbon chain generate a complex series of overlapping multiplets in the upfield region of the spectrum, generally between 1.07 and 1.63 ppm. csic.es

Table 1: Representative ¹H NMR Data for a related compound, (R)-3,7-Dimethyloctan-1-ol csic.es

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.58 - 3.73 | m | 2H | -CH ₂OH |

| 1.45 - 1.63 | m | 3H | -CH ₂- and -CH - |

| 1.07 - 1.40 | m | 8H | -CH ₂- and -CH - |

| 0.84 - 0.87 | d | 9H | -CH ₃ |

Note: Data is for (R)-3,7-dimethyloctan-1-ol and serves as a close structural analog for interpreting the spectrum of this compound. Actual chemical shifts for this compound may vary slightly.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shift of each carbon is indicative of its hybridization and the nature of its substituents.

For a similar structure, (R)-3,7-dimethyloctan-1-ol, the carbon attached to the hydroxyl group (C1) resonates at approximately 61.2 ppm. csic.es The carbons of the methyl groups at the 7-position (C8 and the methyl on C7) appear at around 22.5 and 22.6 ppm, while the methyl at the 3-position is observed near 19.6 ppm. csic.es The remaining carbons of the octyl chain (C2, C4, C5, C6, and C7) produce signals in the range of 24.6 to 39.9 ppm. csic.es

Table 2: Representative ¹³C NMR Data for a related compound, (R)-3,7-Dimethyloctan-1-ol csic.es

| Chemical Shift (δ, ppm) | Assignment |

| 61.2 | C1 (-C H₂OH) |

| 39.9 | C H₂ |

| 39.2 | C H₂ |

| 37.3 | C H₂ |

| 29.5 | C H |

| 27.9 | C H |

| 24.6 | C H₂ |

| 22.6 | -C H₃ |

| 22.5 | -C H₃ |

| 19.6 | -C H₃ |

Note: Data is for (R)-3,7-dimethyloctan-1-ol and serves as a close structural analog for interpreting the spectrum of this compound. Actual chemical shifts for this compound may vary slightly.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu Cross-peaks in the COSY spectrum would confirm the sequence of the proton environments along the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu It is invaluable for assigning the carbon spectrum based on the already assigned proton spectrum.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining insight into its structure through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the analysis of volatile compounds like this compound. In a typical GC-MS setup, the compound is first separated from a mixture using a gas chromatograph and then introduced into the mass spectrometer. ekb.eg The electron ionization (EI) mass spectrum of a similar compound, 4,7-dimethyloctan-4-ol (B8989), shows a characteristic fragmentation pattern. nih.govnist.govnist.gov While the molecular ion peak (M⁺) at m/z 158 may be weak or absent, prominent fragment ions are observed. nih.govnist.govnist.gov For 4,7-dimethyloctan-4-ol, the base peak is often observed at m/z 87, with other significant peaks at m/z 55 and 69. nih.gov The fragmentation of this compound would be expected to follow similar principles of alpha-cleavage and dehydration.

Table 3: Key Mass Fragments for a related compound, 4,7-Dimethyloctan-4-ol nih.gov

| m/z | Relative Intensity | Possible Fragment |

| 87 | High | [C₅H₁₁O]⁺ |

| 69 | Moderate | [C₅H₉]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

Note: Data is for 4,7-dimethyloctan-4-ol and serves as a close structural analog for interpreting the mass spectrum of this compound. The fragmentation pattern will differ due to the different position of the hydroxyl group.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. mdpi.com This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, with a molecular formula of C₁₀H₂₂O, the calculated exact mass is 158.1671. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Table 1: Characteristic Infrared (IR) Absorption Bands for a Dimethyloctanol Structure Data based on the spectrum of the structural isomer 3,7-dimethyloctan-1-ol (B75441). csic.es

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3321 (broad) | O-H Stretch | The broadness of this peak is characteristic of the hydroxyl group due to hydrogen bonding. |

| ~2952, ~2924 | C-H Asymmetric Stretch | Associated with the methyl (CH₃) and methylene (CH₂) groups in the alkyl chain. |

| ~2868 | C-H Symmetric Stretch | Also associated with the methyl and methylene groups. |

| ~1462 | C-H Bend (Scissoring) | Bending vibrations of the methylene groups. |

| ~1377 | C-H Bend (Rocking) | Bending vibrations characteristic of the gem-dimethyl group. |

| ~1031 | C-O Stretch | Characteristic of a primary alcohol. |

Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). mt.com The energy shifts in the scattered light correspond to the vibrational modes of the molecule. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent counterpart to IR spectroscopy. osti.gov For this compound, Raman spectroscopy would be effective in characterizing the C-C bond vibrations of the carbon backbone and the symmetric C-H stretches, which are often weak in IR spectra. mt.comosti.gov

Advanced Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a chiral molecule like this compound, advanced chromatographic methods are indispensable for assessing its enantiomeric composition and for isolating pure isomers.

This compound possesses a stereogenic center at the fourth carbon position (C4), meaning it can exist as a pair of non-superimposable mirror images called enantiomers: (4R)-4,7-dimethyloctan-1-ol and (4S)-4,7-dimethyloctan-1-ol. Chiral Gas Chromatography (GC) is a powerful analytical technique used to separate and quantify these enantiomers. gcms.cz

This method utilizes a capillary column containing a chiral stationary phase (CSP). libretexts.org The enantiomers of the analyte interact diastereomerically with the chiral environment of the stationary phase, leading to different retention times and thus enabling their separation. Cyclodextrin derivatives are commonly used as CSPs for this purpose. gcms.czlibretexts.org For instance, enantioselective GC analysis of the related isomer 3,7-dimethyloctan-1-ol has been successfully performed using a β-dex225 column, which is a cyclodextrin-based stationary phase. bicyclus.se A similar approach would be applicable to resolve the enantiomers of this compound.

Table 2: Chiral Gas Chromatography for this compound

| Technique | Stationary Phase Type | Purpose | Key Outcome |

| Chiral Gas Chromatography (GC) | Derivatized Cyclodextrin (e.g., β-dex) | Separation of (4R) and (4S) enantiomers | Determination of enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) |

When a pure isomer is needed in quantities larger than those provided by analytical chromatography, preparative chromatography is employed. These techniques operate on the same principles as their analytical counterparts but are scaled up to handle larger amounts of material. bicyclus.se

For the isolation of specific stereoisomers of this compound, methods such as preparative High-Performance Liquid Chromatography (HPLC) or preparative GC can be utilized. google.com These methods allow for the physical separation and collection of the desired isomer fractions. For example, preparative liquid chromatography on a normal phase column (e.g., silica (B1680970) gel) is a common strategy for separating isomers of related organic compounds. bicyclus.se Flash column chromatography is another effective and widely used preparative technique for purifying and isolating isomers in organic synthesis. nih.gov

Table 3: Preparative Chromatographic Techniques for Isomer Isolation

| Technique | Principle | Application |

| Preparative Liquid Chromatography (LC) | Separation of a large sample quantity on a solid stationary phase (e.g., silica gel) with a liquid mobile phase. bicyclus.se | Isolation of diastereomers or purification of a single stereoisomer from a mixture. |

| Preparative Gas Chromatography (GC) | Separation of a large volume of vaporized sample as it passes through a column, with fractions collected after the detector. | Isolation of volatile isomers with high purity. |

| Flash Column Chromatography | A rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column. nih.gov | Routine purification and separation of isomers in a synthesis workflow. |

Computational and Theoretical Chemistry Investigations of 4,7 Dimethyloctan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that arise from its electronic structure. Methods like Density Functional Theory (DFT) are employed to solve approximations of the Schrödinger equation, yielding valuable data on molecular orbitals and electron distribution. These calculations can predict a molecule's stability, reactivity, and spectroscopic properties.

For a molecule like 4,7-Dimethyloctan-1-ol, DFT calculations would reveal the distribution of electron density, highlighting the polar hydroxyl group and the nonpolar hydrocarbon chain. Key parameters obtained from such calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to undergo chemical reactions.

While specific DFT studies on this compound are not prevalent in published literature, research on analogous structures like other dimethylbutanol isomers and (S)-3,7-dimethyloctan-1-ol provides a framework for the expected results. rsc.orgbibliotekanauki.pl For instance, calculations on similar alcohols often utilize functionals like B3LYP or CAM-B3LYP with basis sets such as 6-311G** or TZVP to model their vibrational and electronic spectra. rsc.orgbibliotekanauki.pl The results of such hypothetical calculations for this compound would provide a detailed electronic profile.

Table 1: Illustrative Quantum Chemical Properties of this compound (Note: These values are illustrative, based on typical results for similar alcohols from quantum chemical calculations and are not from a direct experimental study on this specific compound.)

| Property | Predicted Value | Significance |

| Ground State Energy | Varies (e.g., in Hartrees) | Total electronic and nuclear energy, indicates molecular stability. |

| Dipole Moment | ~1.7 - 1.9 D | Measures the molecule's overall polarity, arising from the electronegative oxygen atom. |

| HOMO Energy | Negative Value (e.g., in eV) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Positive/Negative Value (e.g., in eV) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Varies (e.g., in eV) | An indicator of chemical reactivity and the energy required for electronic excitation. |

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations often focus on a static, optimized geometry, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational flexibility and intermolecular interactions.

For this compound, an MD simulation would reveal the dynamic nature of its eight-carbon backbone. The molecule is not rigid; it constantly undergoes torsional rotations around its carbon-carbon single bonds. A simulation would map the potential energy surface, identifying low-energy, stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might fit into a binding site or self-assemble. The process involves placing the molecule in a simulated environment (e.g., a solvent box), applying a force field (like COMPASS or AMBER) to define atomic interactions, and running the simulation for a sufficient time (nanoseconds to microseconds) to observe relevant motions. mdpi.com Studies on other flexible molecules show this technique is powerful for exploring the full range of accessible shapes. mdpi.com

Table 2: Key Parameters for a Typical Molecular Dynamics Simulation

| Parameter | Example Setting | Purpose |

| Force Field | COMPASS / AMBER | Defines the potential energy function for all atoms in the system. |

| Solvent Model | TIP3P Water / Methanol | Simulates the effect of the surrounding medium on the molecule's conformation. |

| Simulation Time | 100 ns | The duration of the simulation, chosen to be long enough to sample relevant conformational changes. |

| Temperature | 300 K | The temperature at which the simulation is run, typically room temperature. |

| Pressure | 1 bar | The pressure at which the simulation is run, typically atmospheric pressure. |

Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physical and chemical properties of compounds based on their molecular structure. researchgate.net These models rely on calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's topology, geometry, and electronic nature.

For this compound, various descriptors can be computed from its 2D or 3D structure. These descriptors can then be used in statistical models, such as multi-linear regression or machine learning algorithms, to predict properties like boiling point, viscosity, or flash point. researchgate.netqsardb.org The PubChem database provides several pre-computed theoretical descriptors for this compound. nih.gov

Table 3: Computed Molecular Descriptors for this compound

| Descriptor Name | Value | Description | Source |

| Molecular Weight | 158.28 g/mol | The mass of one mole of the substance. | nih.gov |

| XLogP3 | 3.5 | A computed measure of hydrophobicity (octanol-water partition coefficient). | nih.gov |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms bonded to electronegative atoms (N, O, F). | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | The number of electronegative atoms (N, O, F) available to accept hydrogen bonds. | nih.gov |

| Rotatable Bond Count | 6 | The number of bonds that allow free rotation, indicating molecular flexibility. | nih.gov |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | The surface area of polar atoms; relates to permeability and transport properties. | nih.gov |

| Heavy Atom Count | 11 | The number of non-hydrogen atoms in the molecule. | nih.gov |

Virtual Screening and Ligand-Receptor Docking Studies of Related Alcohols

Virtual screening and molecular docking are powerful tools in drug discovery and materials science used to predict how a small molecule (ligand) might bind to a macromolecular target (receptor). researchgate.net While this compound is not a typical drug candidate, the methodology is broadly applicable, and studies on related long-chain alcohols demonstrate how their interactions with biological targets can be investigated.

For example, a 2019 study used molecular docking and molecular dynamics to screen various alcoholic compounds for potential mycobactericidal activity. researchgate.net In this type of study, the 3D structure of a target protein is used as a receptor, and a library of ligands is computationally "docked" into its active site. A scoring function then estimates the binding affinity, often reported as a Gibbs free energy (ΔG). A more negative value suggests a stronger, more stable interaction. The study identified that long-chain alcohols like pentadecanol could potentially inhibit the PanK enzyme, a target in Mycobacterium tuberculosis. researchgate.net Such studies reveal key interacting amino acid residues and provide a rationale for designing more potent molecules.

Table 4: Example of Molecular Docking Results for Related Alcohols Against Mycobacterial Targets

| Ligand | Receptor Target | Binding Affinity (ΔG, kcal/mol) | Significance |

| Pentadecanol | PanK | -5.5 | Indicates potential inhibitory activity against the PanK enzyme. researchgate.net |

| Octadecanol | InhA | -4.9 | Suggests potential as a mycobactericidal agent targeting the InhA receptor. researchgate.net |

| Isoniazid (Control) | InhA | -4.9 | A known drug used as a benchmark for comparison. researchgate.net |

| Triclosan (Control) | InhA | -7.2 | A known inhibitor used as a positive control. researchgate.net |

### 5.1. Occurrence and Biosynthesis in Biological Systems

#### 5.1.1. Natural Occurrence in Glandular Secretions (e.g., Avian Preen Glands)

This compound, a branched-chain alcohol, has been identified as a naturally occurring compound in the glandular secretions of certain organisms. Notably, its presence has been documented in the preen gland waxes of some avian species. The preen gland, or uropygial gland, is a holocrine gland found in most birds that produces an oily secretion used for feather maintenance. skemman.isknaw.nl This secretion is composed of a complex mixture of lipids, including monoester and diester waxes of fatty acids, free alcohols, and terpenes. knaw.nl

Research has specifically isolated 3,7-dimethyloctan-1-ol (B75441) from the uropygial gland secretion of the gannet (Sula bassana). researchgate.net In this species, the feather lipids are predominantly composed of monoester waxes where 3,x-dimethylalkanols, including 3,7-dimethyloctan-1-ol, are esterified with various methyl-substituted fatty acids. researchgate.net The presence of this and structurally related compounds in preen oil is believed to contribute to the waterproofing and flexibility of feathers and may also play a role in protecting against microbial degradation. knaw.nlauburn.edu The composition of these preen wax constituents can vary between different bird species, and such variations are sometimes used for chemosystematic classification. researchgate.net

Beyond avian sources, 3,7-dimethyloctan-1-ol has also been reported in some plant essential oils, such as those from lemon, lemon peel, and thyme. chemicalbook.com It is also known as dihydrocitronellol and is recognized for its waxy, rose-petal-like scent. chemicalbook.com

#### 5.1.2. Enzymatic Pathways in Microbial and Eukaryotic Metabolism

The biosynthesis of branched-chain alcohols like this compound in biological systems is linked to amino acid metabolism, particularly the Ehrlich pathway. nih.govpsu.edu This pathway describes the conversion of amino acids into their corresponding higher alcohols, also known as fusel alcohols. nih.gov In microorganisms such as the yeast Saccharomyces cerevisiae, branched-chain amino acids like leucine (B10760876), isoleucine, and valine serve as precursors for the synthesis of branched-chain alcohols. psu.eduasm.org

The Ehrlich pathway involves a series of enzymatic reactions:

While the Ehrlich pathway is a primary route for the production of shorter-chain fusel alcohols, the biosynthesis of longer-chain branched alcohols like this compound can be achieved through metabolic engineering. pnas.org By extending the natural branched-chain amino acid pathways and engineering the substrate specificity of key enzymes, such as 2-isopropylmalate synthase, it is possible to produce longer-chain keto acids and subsequently, longer-chain alcohols in microorganisms like Escherichia coli. pnas.org This involves the overexpression of multiple genes to optimize the supply of necessary precursors and balance the enzymatic activities in the engineered pathway. figshare.com

### 5.2. Elucidation of Antimicrobial Mechanisms

#### 5.2.1. Interactions with Microbial Cell Membranes and Cell Wall Integrity

The antimicrobial activity of this compound and structurally similar alcohols is primarily attributed to their interaction with microbial cell membranes. Due to its amphipathic nature, with a polar hydroxyl group and a nonpolar hydrocarbon chain, 3,7-dimethyloctan-1-ol can insert into the lipid bilayer of microbial cell membranes. solubilityofthings.com This insertion disrupts the membrane's structural integrity and fluidity, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis and death.

The hydrophobicity of the molecule, conferred by its C10 chain, is a key factor in its ability to interact with and disrupt microbial membranes. up.pt Studies on related phytochemicals have shown that the hydroxyl and methyl functional groups play a significant role in their antimicrobial properties. up.pt The branched structure of this compound may further enhance its membrane-disrupting activity compared to its straight-chain counterparts.

#### 5.2.2. Inhibition of Biofilm Formation and Microbial Growth

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which provides protection against antimicrobial agents and the host immune system. nih.gov The inhibition of biofilm formation is a critical strategy in combating microbial infections. nih.gov 3,7-Dimethyloctan-1-ol and related compounds have demonstrated the ability to inhibit the growth of various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netup.pt

Research has shown that certain phytochemicals can interfere with biofilm formation. up.pt While specific studies on this compound's effect on biofilms are limited, the antimicrobial activity of essential oils containing this and similar compounds suggests a potential role in biofilm inhibition. semanticscholar.org The mechanism of biofilm inhibition can involve the disruption of quorum sensing, the cell-to-cell communication system that regulates biofilm development in many bacteria. researchgate.net By interfering with microbial growth and potentially with signaling pathways, these alcohols can prevent the initial attachment of bacteria to surfaces and the subsequent formation of mature biofilms. nih.gov

A study on phytochemicals, including 3,7-dimethyloctan-1-ol, indicated their potential as resistance-modifying agents, enhancing the efficacy of conventional antibiotics against bacteria like Staphylococcus aureus. up.pt

### 5.3. Role in Chemical Ecology and Signaling (e.g., Pheromonal Activity)

In the realm of chemical ecology, this compound and structurally related alcohols can function as semiochemicals, which are chemicals that convey information between organisms. One of the significant roles of such compounds is as pheromones, particularly in insects. Pheromones are chemical signals that trigger a social response in members of the same species. 3,7-Dimethyloctan-1-ol has been investigated for its potential role as a pheromone in certain insect species, influencing behaviors such as mating and foraging.

The presence of 3,7-dimethyloctan-1-ol in the preen gland secretions of birds also points to a role in chemical signaling. knaw.nl Beyond its antimicrobial function, the composition of preen oil can convey information about the bird's species, sex, and condition, potentially influencing social interactions and mate choice. scispace.com

The distinct odor profile of 3,7-dimethyloctan-1-ol, described as waxy and rose-petal-like with green and citrus notes, is a result of its interaction with olfactory receptors. The branched structure and the presence of the hydroxyl group are key determinants of its volatility and how it is perceived by other organisms, underpinning its function as a signaling molecule in diverse ecological contexts.

### Table of Compounds

|---| | this compound | | 3,7-Dimethyloctan-1-ol | | 2-Isopropylmalate | | Leucine | | Isoleucine | | Valine | | Geraniol | | Citronellol (B86348) | | Citral | | Dihydrocitronellol | | 3,7-Dimethyloctanal (B3032866) | | Nerol |

Environmental Fate and Biodegradation Studies of 4,7 Dimethyloctan 1 Ol

Assessment of Biodegradability in Aquatic and Soil Environments

The biodegradability of aliphatic alcohols, including those with branching, has been the subject of numerous studies. Generally, long-chain alcohols are considered to be readily biodegradable in both aquatic and soil environments. nih.govoecd.org Screening tests, such as those following OECD guidelines, have demonstrated that alcohols with chain lengths up to C22 are readily biodegradable. europa.eu

For instance, a safety data sheet for 3,7-dimethyloctan-1-ol (B75441), a structural isomer of 4,7-dimethyloctan-1-ol, indicates that it is readily biodegradable, achieving 76% biological oxygen demand of the theoretical oxygen demand (BOD/ThOD) in 28 days under aerobic conditions in activated sludge. basf.com Another study showed 70-80% CO2 formation in 28 days, further supporting its classification as readily biodegradable. basf.com Studies on a range of linear alcohols from C4 to C22 have shown they all meet the criteria for ready biodegradability. europa.eu Specifically, C10 alcohols have been reported to be readily biodegradable. europa.eu

In aquatic systems, the relatively low water solubility and higher log Kow of longer-chain alcohols suggest a tendency to partition to sediment and sludge. oecd.orgnih.gov However, their rapid biodegradation often mitigates significant accumulation. oecd.org The rate of biodegradation can be on the order of minutes to hours under optimal conditions. researchgate.net

In soil environments, the biodegradation of similar compounds has also been demonstrated. For example, studies on dimethylsilanediol, another branched compound, have shown its biodegradation in various soils, a process that can be enhanced by the presence of other carbon sources (cometabolism). nih.gov The moisture content, pH, and microbial population of the soil are key factors influencing the degradation rate. jmb.or.kr

Table 1: Biodegradability Data for Related Alcohols

| Compound | Test Type | Duration | Result | Classification | Source |

|---|---|---|---|---|---|

| 3,7-Dimethyloctan-1-ol | OECD 301F (BOD) | 28 days | 76% of ThOD | Readily Biodegradable | basf.com |

| 3,7-Dimethyloctan-1-ol | OECD 301B (CO2 Evolution) | 28 days | 70-80% | Readily Biodegradable | basf.com |

| C10 Alcohol (general) | OECD 301 Series | 28 days | 74.6% | Readily Biodegradable | europa.eu |

| C12-15 Branched & Linear Alcohols | BODIS test | 28 days | 92% O2 consumption | Readily Biodegradable | europa.eu |

Identification of Microbial Consortia and Specific Degrading Organisms

While specific microbial consortia for the degradation of this compound have not been explicitly identified in the literature, research on analogous compounds points to the involvement of diverse microbial communities. Bacteria from the genera Pseudomonas and Rhodococcus are frequently implicated in the degradation of branched-chain and terpene-related alcohols.

Pseudomonas : Various species of Pseudomonas are well-known for their metabolic versatility. Pseudomonas aeruginosa W51D has been shown to degrade branched-chain dodecylbenzene (B1670861) sulfonates, a process that involves the breakdown of the branched alkyl chain. nih.govresearchgate.net Furthermore, Pseudomonas putida has been studied for its ability to catabolize a range of alcohols, including branched-chain variants like isopentanol and 2-methyl-1-butanol. nih.gov The degradation of citronellol (B86348), a structurally similar terpenoid alcohol, has also been attributed to Pseudomonas species. nih.gov

Rhodococcus : Members of the genus Rhodococcus are recognized for their robust catabolic capabilities, including the degradation of hydrocarbons and alcohols. Rhodococcus erythropolis DCL14 is capable of metabolizing C1-C12 alcohols and various terpenes. oup.com This strain was isolated from a freshwater sediment sample and has demonstrated the ability to grow on limonene, another terpene, indicating a broad enzymatic machinery for degrading such compounds. nih.govnih.govasm.org

Microbial Consortia : The complete mineralization of complex organic compounds like this compound in the environment is often the result of the synergistic action of a microbial consortium rather than a single species. frontiersin.orgsbmicrobiologia.org.br These consortia can consist of various bacteria and fungi that work together, with some organisms breaking down the parent compound into simpler intermediates that are then utilized by other members of the community. frontiersin.org For instance, consortia containing Bacillus and Pseudomonas species have been shown to be effective in degrading hydrocarbon mixtures in soil. sbmicrobiologia.org.br

Elucidation of Metabolic Pathways in Environmental Degradation

The metabolic pathways for this compound are not specifically detailed in the literature, but can be inferred from the degradation of other primary alcohols and branched-chain compounds. The initial step in the aerobic degradation of primary alcohols is typically oxidation.

Oxidation to Aldehyde and Carboxylic Acid : The primary alcohol group (-CH₂OH) is first oxidized to an aldehyde (-CHO) by an alcohol dehydrogenase. This is followed by further oxidation to a carboxylic acid (-COOH) by an aldehyde dehydrogenase. pjoes.comgeologyscience.ru This initial transformation is a common theme in the microbial metabolism of alcohols.

Beta-Oxidation : Once converted to the corresponding carboxylic acid (4,7-dimethyloctanoic acid), the molecule would likely enter a β-oxidation pathway, which is a major route for the degradation of fatty acids. oup.comnih.gov However, the methyl branches at the C4 and C7 positions present a challenge to the standard β-oxidation enzymes.

Handling of Methyl Branches : Microorganisms have evolved specific strategies to bypass methyl branches. This can involve α-oxidation, where a single carbon is removed from the carboxyl end, or other enzymatic rearrangements. For isoprenoid compounds with methyl branches, a combination of β-oxidation and other enzymatic steps like carboxylation can occur. geologyscience.ru In the case of citronellol degradation by Pseudomonas species, the pathway is known to proceed through geranic acid, which involves oxidation at the primary alcohol group. asm.org

Under anaerobic conditions, the degradation pathways are less well understood but have been shown to occur. For example, some Pseudomonas strains can grow on citronellol anaerobically using nitrate (B79036) as an electron acceptor.

Table 2: Putative Metabolic Pathway for this compound

| Step | Intermediate Compound | Enzyme Class (Putative) | Description |

|---|---|---|---|

| 1 | 4,7-Dimethyloctanal | Alcohol Dehydrogenase | Oxidation of the primary alcohol to an aldehyde. |

| 2 | 4,7-Dimethyloctanoic Acid | Aldehyde Dehydrogenase | Oxidation of the aldehyde to a carboxylic acid. |

| 3 | Acyl-CoA derivatives | Acyl-CoA Synthetase | Activation of the fatty acid for further metabolism. |

| 4 | Shorter-chain fatty acids | β-oxidation enzymes, potentially with specialized enzymes for branched points | Chain shortening via β-oxidation, bypassing methyl branches. |

Factors Influencing Environmental Persistence and Transformation Kinetics

The persistence and rate of transformation of this compound in the environment are influenced by a combination of physicochemical properties of the compound and environmental factors.

Chemical Structure : The branched nature of this compound can influence its biodegradability. While highly branched structures can sometimes be more recalcitrant to degradation than their linear counterparts, "essentially linear" or slightly branched alcohols are generally still readily biodegradable. nih.gov The position of the methyl groups can affect the rate of enzymatic attack.

Environmental Conditions :

Temperature : Microbial activity generally increases with temperature up to an optimum, leading to faster degradation rates. jmb.or.krsparkoncept.com

pH : The pH of the soil or water can affect both the availability of the compound and the activity of microbial enzymes. Most microbial degradation is optimal near neutral pH. jmb.or.kr

Oxygen Availability : Aerobic degradation is typically much faster than anaerobic degradation. The presence of oxygen is crucial for the initial oxidative steps in the pathway. sparkoncept.com

Nutrient Availability : The presence of other nutrients, such as nitrogen and phosphorus, is essential for microbial growth and can impact the rate of biodegradation.

Microbial Population : The presence of a microbial community adapted to degrading similar compounds is a key determinant of the transformation rate. Environments with a history of exposure to hydrocarbons and related compounds are likely to harbor effective degrading populations. sparkoncept.comktappi.kr

Bioavailability : The extent to which the compound is available to microorganisms for uptake and metabolism is critical. Factors such as water solubility and sorption to soil organic matter or sediment can limit bioavailability. nih.gov With a calculated LogP of around 3.5, this compound has a moderate hydrophobicity, suggesting it will have a tendency to partition from water to organic phases like sediment or biomass. nih.gov

Advanced Research Applications and Future Prospects of 4,7 Dimethyloctan 1 Ol

Utility as a Synthon in Complex Organic Molecule Synthesis

In the realm of organic chemistry, the synthesis of complex, biologically active molecules often relies on the use of chiral building blocks, or synthons, to construct intricate three-dimensional structures with a high degree of stereochemical control. Chiral alcohols, such as 4,7-Dimethyloctan-1-ol, are valuable precursors in this regard. The presence of a stereocenter at the C4 position makes this molecule a potentially useful starting material for the enantioselective synthesis of natural products and pharmaceuticals.

While specific examples of the utilization of this compound in the total synthesis of complex natural products are not yet widely reported in the literature, the principles of asymmetric synthesis suggest its potential. The hydroxyl group can be readily converted into other functional groups, and the chiral backbone can be incorporated into larger molecular frameworks. The synthetic utility of such chiral alcohols is a well-established concept in organic synthesis.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Functional Group | Potential Application |

| Oxidation | PCC, DMP, Swern | Aldehyde, Carboxylic Acid | Precursor for further C-C bond formation |

| Etherification | NaH, Alkyl Halide | Ether | Modification of polarity and solubility |

| Esterification | Acyl Chloride, Carboxylic Acid | Ester | Prodrug synthesis, flavor & fragrance |

| Halogenation | SOCl₂, PBr₃ | Alkyl Halide | Nucleophilic substitution reactions |

Exploration in Advanced Materials Science

The unique molecular structure of this compound also lends itself to exploration in the field of materials science, particularly in the design of novel polymers and catalytic systems.

Precursor in Polymeric Materials Design

Functional monomers are the building blocks of advanced polymeric materials, imparting specific properties such as thermal stability, biodegradability, or responsiveness to external stimuli. While research into polymers derived specifically from this compound is limited, studies on structurally similar chiral alcohols, such as (S)-3,7-dimethyloctan-1-ol, have shown their utility in supramolecular polymer chemistry. The incorporation of such chiral, branched side chains can influence the self-assembly and macroscopic properties of the resulting polymers.

The conversion of this compound into a polymerizable monomer, for example, by esterification with acrylic or methacrylic acid, would allow for its incorporation into a variety of polymer backbones. The resulting polymers could exhibit interesting properties due to the presence of the bulky, chiral side chain, potentially affecting their thermal properties, solubility, and liquid crystalline behavior.

Derivatives in Catalysis and Organometallic Chemistry

The development of novel ligands for organometallic catalysts is a key area of research in chemistry. Chiral alcohols can be transformed into a variety of ligands, such as phosphines, amines, and N-heterocyclic carbenes, which can then be coordinated to a metal center. These chiral ligands can induce enantioselectivity in a wide range of catalytic transformations.

Although there is a lack of specific reports on the use of this compound derivatives in catalysis, the potential exists to develop novel chiral ligands from this precursor. Such ligands could find applications in asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand, influenced by the dimethyloctyl group, would play a crucial role in the activity and selectivity of the resulting catalyst.

Research into Eco-friendly Pest Management Strategies

The search for environmentally benign alternatives to conventional pesticides has led to increased interest in the use of semiochemicals, which are chemicals used by organisms to communicate. These can act as attractants, repellents, or deterrents for insect pests.

Development of Repellents and Attractants

Several volatile organic compounds, including various alcohols, have been identified as insect attractants or repellents. For instance, 1-octen-3-ol (B46169) is a known attractant for many species of mosquitoes and biting flies. While specific research on the behavioral response of insects to this compound is not extensively documented, its structural similarity to other known semiochemicals suggests it may have a role in insect communication.

Further research is needed to investigate the potential of this compound as a repellent or attractant for specific pest species. Such studies would involve electrophysiological and behavioral assays to determine if the compound elicits a response in insect olfactory systems. If found to be effective, it could be incorporated into integrated pest management programs.

Biofuel Research and Characterization as an Energy Source Component

The quest for renewable and sustainable energy sources has driven research into a wide array of biofuels. Higher alcohols, with their higher energy densities and better miscibility with conventional fuels compared to ethanol, are considered promising candidates.

Table 2: Estimated Fuel Properties of this compound (Based on General Trends for Similar Alcohols)

| Property | Estimated Value | Significance |

| Molecular Formula | C₁₀H₂₂O | --- |

| Molecular Weight | 158.28 g/mol | Influences volatility and energy density |

| Energy Density | ~30-35 MJ/L | Higher than lower alcohols like ethanol |

| Cetane Number | Moderate | Indicator of ignition quality in diesel engines |

| Oxygen Content | ~10.1% by mass | Can lead to more complete combustion and reduced particulate matter |

Further research is required to determine the precise combustion and emission characteristics of this compound and its blends with conventional diesel and gasoline. This would involve engine performance tests and detailed analysis of exhaust emissions to assess its viability as a sustainable fuel component. The development of efficient and cost-effective methods for its production from renewable feedstocks would also be a critical factor in its potential adoption as a biofuel.

Q & A

Q. How can the structural identity of 4,7-dimethyloctan-1-ol be confirmed in synthetic samples?

Methodological Answer: To confirm structural identity, combine spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify branching patterns and hydroxyl group placement. Compare chemical shifts with literature data (e.g., δ~3.6 ppm for the hydroxyl-bearing carbon in branched alcohols) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Use retention indices and fragmentation patterns to distinguish isomers. For example, 3,7-dimethyloctan-1-ol (CAS 106-21-8) shows a molecular ion at m/z 158.29 and characteristic fragmentation due to β-scission .

- Elemental Analysis: Validate purity (>95% by GC) and molecular formula (CHO) .

Q. What are standard methods for synthesizing this compound?

Methodological Answer: Key synthesis routes include:

- Catalytic Hydrogenation of Citronellal: Use bifunctional catalysts (e.g., Pt/W-TUD-1) under a nitrogen atmosphere to minimize unwanted byproducts. This method yields 3,7-dimethyloctan-1-ol as a byproduct (4% in optimized conditions) .

- Reduction of Branched Aldehydes: Employ sodium borohydride or LiAlH to reduce aldehydes like 3,7-dimethyloctanal. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification: Distill under nitrogen to isolate the product (b.p. ~97–100°C) and confirm purity via GC .

Advanced Research Questions

Q. How can researchers evaluate the antimicrobial efficacy of this compound against dermatophytes?

Methodological Answer: Design experiments using standardized microbiological assays:

- Broth Microdilution Assay: Prepare serial dilutions in RPMI-1640 medium and inoculate with fungal strains (e.g., Trichophyton rubrum). Measure minimum inhibitory concentrations (MICs) after 48–72 hours .

- Zone of Inhibition Testing: Apply the compound to agar plates inoculated with dermatophytes. Quantify inhibition zones and compare with controls (e.g., clotrimazole) .

- Data Interpretation: Reference Table VI from Jacob et al. (1997), which categorizes antifungal activity on a scale from "full inhibition" to "no inhibition" .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer: Analyze variables that may cause discrepancies:

- Purity and Isomerism: Ensure the compound is free of isomers (e.g., 3,7- vs. This compound) using chiral GC columns .

- Test Organism Variability: Use standardized strains (e.g., ATCC cultures) and replicate experiments across multiple labs .

- Statistical Validation: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare datasets. Report confidence intervals and effect sizes .

Q. What strategies optimize reaction conditions to minimize byproduct formation during synthesis?

Methodological Answer:

- Catalyst Optimization: Select catalysts (e.g., Pt/W-TUD-1) that favor cyclization over direct hydrogenation. Monitor selectivity via in-situ FTIR .

- Atmosphere Control: Use nitrogen to suppress oxidation and stabilize intermediates .

- Temperature Gradients: Perform reactions at 50–70°C to balance kinetics and thermodynamics, reducing side products like dimethyloctanol .

Safety and Handling

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

- Emergency Protocols: For skin contact, rinse with water for 15 minutes. For eye exposure, use saline solution and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.